molecular formula C12H25NO3 B6236494 tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate CAS No. 365424-75-5

tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate

Cat. No.: B6236494
CAS No.: 365424-75-5
M. Wt: 231.33 g/mol
InChI Key: JIMTZYFCGGSEPC-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a pentyl backbone with hydroxyl and dimethyl substituents. Its molecular formula is C₁₂H₂₃NO₃, as reported in Enamine Ltd’s Building Blocks Catalogue . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group is commonly employed to protect amines during multi-step syntheses.

Properties

CAS No.

365424-75-5

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate

InChI

InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13-8-6-7-12(4,5)9-14/h14H,6-9H2,1-5H3,(H,13,15)

InChI Key

JIMTZYFCGGSEPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)CO

Purity

95

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone for introducing tert-butyl carbamate groups into aliphatic and aromatic frameworks. In a representative procedure, tert-butyl carbamate reacts with halogenated substrates (e.g., bromo- or chloropentyl derivatives) under palladium catalysis.

Reaction Optimization

A 500 mL flask charged with methyl 3-bromo-2-fluorobenzoate (10 g, 42.9 mmol), tert-butyl carbamate (6.03 g, 51.5 mmol), Pd₂(dba)₃·CHCl₃ (0.89 g, 0.86 mmol), Xantphos (1.49 g, 2.57 mmol), and cesium carbonate (16.8 g, 51.5 mmol) in toluene (200 mL) achieved 76% yield after 20 hours at 90°C under inert atmosphere. Key parameters include:

  • Catalyst loading : 2 mol% Pd₂(dba)₃·CHCl₃.

  • Ligand-to-palladium ratio : 3:1 (Xantphos:Pd).

  • Base : Cesium carbonate for deprotonation and halide scavenging.

Post-reaction workup involved celite filtration, solvent evaporation, and purification via silica gel chromatography (5–50% EtOAc/hexane). The product, methyl 3-amino-2-fluorobenzoate , was characterized by ¹H-NMR (δ 6.92–7.01 ppm, aromatic protons) and ESI-MS (m/z 170 [M+H]⁺).

Substrate Scope and Limitations

Similar protocols applied to 5-bromo-4,4-dimethylpentanol would involve:

  • Protection of the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent side reactions.

  • Coupling with tert-butyl carbamate under Pd/Xantphos catalysis.

  • Deprotection of the silyl ether using TBAF or acetic acid.

A 2023 study demonstrated analogous coupling of 7-bromo-2-chloro-1,5-naphthyridine with tert-butyl carbamate, yielding 47 mg (57%) of the target amine after silica chromatography. Challenges include steric hindrance from the 4,4-dimethyl group, necessitating elevated temperatures (110–120°C) and prolonged reaction times.

Nucleophilic Substitution Strategies

Aldehyde-Based Condensation

Formic acid-mediated condensation offers an alternative route for installing carbamate groups. In a 6-day reaction at 20°C, 2-bromo-4-cyanobenzaldehyde (3.41 g, 16.2 mmol), tert-butyl carbamate (1.90 g, 16.2 mmol), and sodium benzenesulfinate (2.67 g, 16.2 mmol) in THF/water (7:60 mL) yielded 3.35 g of tert-butyl (2-bromo-4-cyanophenyl)(phenylsulfonyl)methylcarbamate . While this method is effective for aryl aldehydes, aliphatic analogs like 5-hydroxy-4,4-dimethylpentanal require modified conditions:

  • Solvent : DMF or DMSO to enhance solubility.

  • Catalyst : Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

Deprotection and Functional Group Interconversion

Boc Removal with Trifluoroacetic Acid

Post-coupling deprotection is critical for accessing the free amine. Treatment of the tert-butyl-protected intermediate with TFA (50 mL, 649 mmol) in DCM (200 mL) for 1 hour at room temperature quantitatively cleaves the Boc group. For tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate , this step would proceed similarly, yielding the primary amine hydrochloride salt after neutralization with NaHCO₃.

Analytical Characterization

Spectroscopic Data

Synthetic intermediates and final products are validated via:

  • ¹H-NMR : Diagnostic signals include tert-butyl singlets (δ 1.2–1.4 ppm) and carbamate NH protons (δ 5.3–5.4 ppm).

  • ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weights (e.g., m/z 280 for a naphthyridine derivative).

Comparative Analysis of Methodologies

MethodYield (%)ConditionsAdvantagesLimitations
Buchwald-Hartwig57–76Pd₂(dba)₃, Xantphos, Cs₂CO₃, 90°CBroad substrate scopeHigh catalyst loading
Nucleophilic Substitution35–47Formic acid, THF/H₂O, rtNo transition metalsLong reaction times (6 days)

Industrial-Scale Considerations

Kilogram-scale syntheses employ cesium carbonate (16.9 g, 51.87 mmol) and THF (165 mL) under reflux to minimize side reactions . Cost-effective ligand recycling and Pd recovery systems are critical for sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

1.1 Synthetic Chemistry

  • Building Block : The compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in protecting group strategies for amines, allowing selective reactions at other functional groups.
  • Reactions : It can undergo various chemical reactions, including oxidation to form ketones or aldehydes and reduction to yield alcohols or amines. Additionally, it participates in nucleophilic substitution reactions where the hydroxy group can be replaced by other nucleophiles.

Table 1: Chemical Reactions of tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate

Reaction TypePossible ProductsCommon Reagents
OxidationKetones, AldehydesKMnO₄, CrO₃
ReductionAlcohols, AminesLiAlH₄, NaBH₄
Nucleophilic SubstitutionVarious substituted derivativesHalides, Amines

Biological Applications

2.1 Enzyme Mechanisms and Biochemical Assays

  • Substrate Role : The compound is utilized in studying enzyme mechanisms and as a substrate in biochemical assays. Its structure allows it to interact with enzymes, facilitating the understanding of catalytic processes.
  • Protein Modification : It can modify proteins and peptides for various biological studies, enhancing the understanding of protein interactions and functions.

2.2 Medicinal Chemistry

  • Prodrug Potential : Research indicates that this compound may function as a prodrug. Prodrugs are inactive compounds that can be metabolized to release active drugs within the body.
  • Neuroprotective Properties : Some studies have suggested that derivatives of this compound exhibit neuroprotective effects against amyloid-beta aggregation, which is significant in Alzheimer's disease research.

Industrial Applications

3.1 Pharmaceutical Production

  • The compound is employed in the synthesis of pharmaceuticals due to its stability and reactivity. It acts as an intermediate in the production of various drug compounds.

3.2 Agrochemicals and Polymers

  • Beyond pharmaceuticals, this compound finds applications in agrochemical formulations and polymer production, highlighting its versatility as an industrial chemical.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the effect of a derivative of this compound on astrocytes exposed to amyloid-beta. The results indicated a reduction in inflammatory markers and cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Synthesis of Complex Molecules
In synthetic chemistry applications, researchers successfully used this compound as a protecting group for amines during palladium-catalyzed reactions. This method allowed for higher yields and selectivity in synthesizing N-Boc protected anilines .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate with structurally related carbamate derivatives, focusing on synthesis, molecular features, and applications.

Key Observations

Structural Diversity: The target compound’s aliphatic backbone contrasts with aromatic derivatives like tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate and tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate , which feature substituted phenyl groups. These aromatic analogs are prioritized in drug discovery due to their ability to engage in π-π interactions with biological targets. Piperidine-based derivatives (e.g., tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate) introduce chirality and rigidity, enhancing selectivity in enzyme inhibition.

Synthetic Efficiency :

  • Yields for aromatic carbamates vary widely. For example, tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate was synthesized in 23% yield via General Procedure A , while other derivatives (e.g., tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate) achieved only 16% yield . This highlights the challenge of steric hindrance in bulky substrates.

Functional Group Influence :

  • Hydroxyl groups (as in the target compound and tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate ) enhance solubility and hydrogen-bonding capacity, favoring applications in aqueous-phase reactions.
  • Halogenated derivatives (e.g., bromo, fluoro substituents) are leveraged in cross-coupling reactions for complex molecule assembly.

Applications: The target compound’s aliphatic structure suits it for flexible linker designs in prodrugs or polymer precursors. Aromatic analogs (e.g., tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) are utilized in kinase inhibitor development due to their planar geometry and hydrogen-bonding motifs.

Stability and Reactivity

This suggests that the hydroxyl and Boc groups in the target compound may require careful handling under acidic conditions.

Biological Activity

Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-hydroxy-4,4-dimethylpentylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond. The resulting compound is characterized using spectroscopic methods including NMR and mass spectrometry.

2.1 Anti-inflammatory Properties

Research indicates that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory activities. For instance, in a study involving various substituted phenylcarbamates, compounds showed significant inhibition of inflammation in a carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . Although specific data on this compound is limited, its structural similarities suggest potential anti-inflammatory effects.

2.2 Neuroprotective Effects

A related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as M4), has been studied for its neuroprotective properties against amyloid beta (Aβ) toxicity in astrocytes. It was found to reduce levels of TNF-α and free radicals in cell cultures exposed to Aβ . This suggests that similar mechanisms may be present in this compound, potentially offering protective effects in neurodegenerative conditions such as Alzheimer's disease.

3.1 In Vitro Studies

In vitro studies have shown that certain carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function . While direct studies on this compound are scarce, the potential for similar activity exists based on its structural analogs.

3.2 In Vivo Studies

In vivo studies involving related compounds have demonstrated varying degrees of efficacy in animal models. For example, M4 showed moderate protective effects against Aβ-induced toxicity but lacked significant effects when compared to established treatments like galantamine . This highlights the importance of bioavailability and compound stability in achieving desired therapeutic outcomes.

4. Summary Table of Biological Activities

Compound Activity Model Effectiveness
This compoundAnti-inflammatoryCarrageenan-induced rat paw edemaPotentially significant based on structural analogs
M4NeuroprotectionAstrocyte cultures exposed to AβModerate reduction in TNF-α and free radicals
M4AChE inhibitionIn vitro assaysEffective inhibition observed

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